![molecular formula C14H22N2 B2772609 2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine CAS No. 2503208-57-7](/img/structure/B2772609.png)

2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

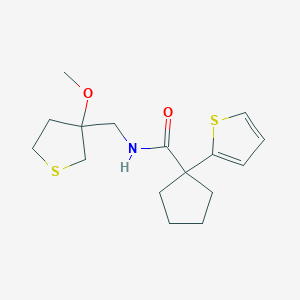

The compound “2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine” is a nitrogen-containing heterocycle. The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Molecular Structure Analysis

The molecular structure of the compound is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Antidepressant Activity

The pyrrolidine ring has been explored for its antidepressant properties. For instance, PF-04455242 , a derivative of this scaffold, demonstrated antidepressant-like efficacy in mouse models. It was effective in the forced swim test and showed promise in treating reinstatement of extinguished cocaine-seeking behavior .

Stress Reduction and Behavioral Effects

PF-04455242 also attenuated the behavioral effects of stress in mice. This compound could be relevant for stress-related disorders and anxiety management .

Weight Reduction in Obesity

Combining a dopamine receptor 2 agonist with a kappa opioid receptor antagonist (such as a pyrrolidine-based compound) synergistically reduced weight in diet-induced obese rodents. This suggests potential applications in obesity treatment .

Kappa Opioid Receptor Antagonism

PF-04455242 acts as a novel κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KOR. KOR antagonists are being investigated for their role in pain management and other neurological conditions .

Stereochemistry and Drug Binding

The stereoisomers of pyrrolidine compounds can lead to different biological profiles. Their spatial orientation affects binding to enantioselective proteins. Medicinal chemists can exploit this feature to design drug candidates with specific activities .

Structure–Activity Relationship (SAR) Studies

Researchers have explored the influence of steric factors on the biological activity of pyrrolidine derivatives. Understanding the SAR helps optimize drug design and selectivity .

Mécanisme D'action

Target of Action

The primary target of 2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human mu-opioid receptors (MORs) and negligible affinity for delta-opioid receptors .

Mode of Action

As a KOR antagonist , this compound binds to the kappa opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.

Biochemical Pathways

By acting as a KOR antagonist, this compound can potentially modulate these pathways .

Result of Action

In animal models, this compound has demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior . It also dose-dependently reduced the elevation of KOR agonist-induced plasma prolactin .

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)pyrrolidin-2-yl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-7-4-5-8-12(11)16-10-6-9-13(16)14(2,3)15/h4-5,7-8,13H,6,9-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOKMQLWYEDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCC2C(C)(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)

![N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2772527.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)